molecular formula C26H24O7 B4671058 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B4671058
M. Wt: 448.5 g/mol
InChI Key: SWWXNAIQGWZDJD-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxyphenyl acetic acid with 3,4,5-trimethoxybenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized using a base like potassium carbonate to form the chromen-2-one core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromen-2-one core can be reduced to dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the chromen-2-one core can produce dihydro derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .

Properties

IUPAC Name

4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O7/c1-28-18-7-5-17(6-8-18)21-14-25(27)33-22-13-19(9-10-20(21)22)32-15-16-11-23(29-2)26(31-4)24(12-16)30-3/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWXNAIQGWZDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
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4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
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4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
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4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
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4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
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4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

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